molecular formula C31H30O16 B2715325 Rutarensin CAS No. 119179-04-3

Rutarensin

Cat. No.: B2715325
CAS No.: 119179-04-3
M. Wt: 658.6 g/mol
InChI Key: ZTLZGWDERZVHNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rutarensin can be isolated from plant sources through a series of extraction and purification steps. The plant material is typically shade-dried and powdered before being extracted with methanol at room temperature . The methanol extract is then subjected to further fractionation using solvents such as n-hexane, dichloromethane, ethyl acetate, and n-butanol . High-performance liquid chromatography (HPLC) is often employed to purify and characterize the compound .

Industrial Production Methods

While there is limited information on the industrial-scale production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of large-scale solvent extraction and advanced chromatographic techniques would be essential for producing this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Rutarensin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Rutarensin is structurally similar to other phenolic compounds such as isorutarin and rutacridone . its unique ester linkage to daphnorin and 3-hydroxy-3-methylglutaric acid distinguishes it from these compounds . This unique structure contributes to its distinct antioxidant and antimicrobial properties .

List of Similar Compounds

  • Isorutarin
  • Rutacridone
  • Daphnorin

This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30O16/c1-31(40,11-23(32)33)12-25(35)42-13-22-26(36)27(37)28(38)30(47-22)46-20-10-18-15(7-19(20)41-2)8-21(29(39)45-18)43-16-5-3-14-4-6-24(34)44-17(14)9-16/h3-10,22,26-28,30,36-38,40H,11-13H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLZGWDERZVHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=C(C(=O)OC3=C2)OC4=CC5=C(C=C4)C=CC(=O)O5)OC)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347843
Record name Rutarensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119179-04-3
Record name Rutarensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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